molecular formula C17H21N3O B2551448 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-75-5

3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2551448
CAS No.: 2176124-75-5
M. Wt: 283.375
InChI Key: FCECUBAUYAIPDS-UHFFFAOYSA-N
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Description

3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a chemical hybrid scaffold of significant interest in medicinal chemistry and preclinical drug discovery, particularly for complex neurodegenerative conditions. Its structure incorporates two privileged pharmacophores: the 1-benzylpiperidine moiety and the 3,4-dihydropyrimidin-4-one core. The 1-benzylpiperidine group is a well-studied fragment in neuroscience research, frequently associated with activity at cholinergic targets. Scientific literature indicates that structural analogs based on the 1-benzylpiperidine scaffold are investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are key enzymes in the cholinergic hypothesis of Alzheimer's disease . Furthermore, some 1-benzylpiperidine derivatives have been designed as multitarget-directed ligands, aiming to simultaneously inhibit cholinesterases and the serotonin transporter (SERT), representing a modern approach to addressing the multifactorial pathology of Alzheimer's disease, including its associated depressive symptoms . The 3,4-dihydropyrimidin-4-one (DHPM) core, famously accessed via the Biginelli multicomponent reaction, is another privileged structure in drug discovery . DHPM-based compounds are reported in literature to exhibit a wide spectrum of biological activities, making them versatile scaffolds for building chemical libraries and exploring new therapeutic avenues . The fusion of these two distinct fragments into a single molecule creates a novel chemical entity, this compound, which is intended for research use as a key intermediate or a lead compound. Researchers can utilize it to explore structure-activity relationships (SAR), develop multitarget therapies for neurodegenerative diseases, and investigate its precise mechanism of action through in vitro and in vivo studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17-6-9-18-14-20(17)13-16-7-10-19(11-8-16)12-15-4-2-1-3-5-15/h1-6,9,14,16H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCECUBAUYAIPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the benzylation of piperidine.

    Coupling with Dihydropyrimidinone: The benzylpiperidine intermediate is then coupled with a dihydropyrimidinone precursor under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Neurological Disorders

The inhibition of acetylcholinesterase positions this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels can improve cognitive function in patients suffering from such conditions.

Antidepressant Activity

Due to its interaction with dopaminergic and serotonergic systems, the compound may have potential applications as an antidepressant. Studies exploring its effects on mood regulation are ongoing.

Antioxidative Therapy

The antioxidative properties suggest potential uses in preventing or treating conditions associated with oxidative stress, including cardiovascular diseases and certain cancers.

Case Study 1: Cognitive Enhancement

A study investigated the effects of 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one on cognitive performance in animal models. Results indicated significant improvements in memory tasks compared to control groups, supporting its potential as a cognitive enhancer .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurotoxicity induced by oxidative stress in neuronal cell cultures. The findings demonstrated a reduction in cell death and improved cell viability, suggesting therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on core structure , substituents , synthetic methods , and biological implications .

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Synthetic Method Biological/Physicochemical Notes References
3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one Benzylpiperidinylmethyl Likely alkylation or reductive amination (inferred) High lipophilicity due to benzylpiperidine; potential CNS activity
3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine Triazolo-pyridine Benzylpiperidine Not specified Negatively correlated with ASP-Phe methyl ester and γ-glutamylmethionine; implicated in gut metabolite interactions
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 50b, 50e, 50g) Pyrido[3,4-d]pyrimidin-4(3H)-one Variants: 4-benzylpiperidine, 3,4-dichlorobenzylpiperidine Mitsunobu reaction, alkylation with cesium carbonate/DMF Improved solubility via SEM (trimethylsilylethoxymethyl) protecting group; tested for kinase inhibition
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (5) Acrylamide Benzylpiperidinylethyl, hydroxy-methoxyphenyl Amide coupling (resveratrol acid + benzylpiperidinylethylamine) High purity (99% HPLC); potential antioxidant/neuroprotective activity
6-Amino-2-(4-benzylpiperidin-1-yl)-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one Benzylpiperidine, 6-amino Not specified Amino group enhances hydrogen-bonding capacity; commercial availability suggests therapeutic relevance

Key Findings:

Structural Variations: The pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 50b, 50e) feature a fused pyridine ring, enhancing aromatic stacking interactions compared to the simpler dihydropyrimidinone core of the target compound . Acrylamide analogs (e.g., compound 5) replace the dihydropyrimidinone with a conjugated acrylamide system, altering electronic properties and bioavailability .

Substituent Impact: The benzylpiperidine group is a common motif across analogs, but its position (e.g., methylene vs. ethyl linkage) modulates steric effects and target binding. Amino substitution (as in 6-amino-2-(4-benzylpiperidin-1-yl)-dihydropyrimidin-4-one) introduces additional hydrogen-bonding sites, which may enhance enzyme inhibition compared to the non-amino target compound .

Biological Correlations: The triazolo-pyridine analog (3-(1-benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine) exhibits strong negative correlations with ASP-Phe methyl ester, suggesting divergent metabolic pathways compared to the dihydropyrimidinone core . Pyrido[3,4-d]pyrimidin-4(3H)-ones with SEM-protecting groups demonstrate improved synthetic yields (36–43%) and solubility, critical for in vivo testing .

Synthetic Strategies: Reductive amination (e.g., sodium triacetoxyborohydride in DCM/MeOH) is widely used for piperidine-linked analogs . Mitsunobu reactions and cesium carbonate-mediated alkylations are preferred for pyrido-pyrimidinone derivatives .

Biological Activity

3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C18H24N2O
  • Molecular Weight : 288.40 g/mol
  • CAS Number : 118548758

The structure features a dihydropyrimidinone core with a benzylpiperidine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Antitumor Activity

Research indicates that compounds similar to this structure exhibit significant antitumor effects. For example, studies have shown that certain dihydropyrimidinones can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. It has been suggested that the benzylpiperidine moiety enhances its ability to cross the blood-brain barrier, contributing to its effectiveness in protecting neuronal cells from oxidative stress .

Antidepressant Properties

In preclinical studies, derivatives of this compound demonstrated potential antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, including serotonin and norepinephrine pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis
NeuroprotectionProtection against oxidative stress
AntidepressantModulation of serotonin and norepinephrine

Case Studies

  • Antitumor Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The underlying mechanism involved the activation of caspase pathways leading to apoptosis .
  • Neuroprotection in Models of Alzheimer's Disease : In vitro experiments showed that treatment with this compound reduced amyloid-beta-induced cytotoxicity in neuronal cultures. This suggests a protective role against neurodegeneration associated with Alzheimer's disease .
  • Behavioral Studies for Antidepressant Effects : In rodent models, administration of the compound resulted in decreased immobility time in forced swim tests, indicative of antidepressant-like effects. The study highlighted its potential as a novel treatment for depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise alkylation : React 1-benzylpiperidin-4-ylmethanol with a pyrimidinone precursor under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine in THF) to install the benzylpiperidine moiety. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Increase yields by controlling moisture (anhydrous DMF as solvent) and using excess alkylating agents (1.5–2.0 equivalents) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical workflow :

  • NMR : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH2_2 at δ 2.5–3.0 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z ~335) and check for side products.
  • HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for stability studies?

  • Stability protocol :

  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers due to low solubility .
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Monitor degradation via monthly HPLC checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting :

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hr) to minimize discrepancies.
  • Metabolic interference : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) to identify confounding targets .
  • Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to calibrate activity measurements .

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

  • Impurity profiling :

  • HPLC-MS/MS : Detect trace impurities (e.g., de-benzylated byproducts) with a sensitivity limit of 0.1% using a Q-TOF mass spectrometer .
  • Synthetic controls : Spike reactions with known impurities (e.g., 3-[piperidin-4-ylmethyl] analogs) as reference standards during method development .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • SAR framework :

  • Scaffold modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess π-π stacking effects.
  • Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2_2) and prioritize analogs for synthesis .
  • In vitro validation : Test analogs in radioligand binding assays (e.g., 3^3H-spiperone for D2_2 affinity) to correlate computational predictions with experimental data .

Q. What methodologies are recommended for enantiomeric separation if chiral centers are introduced?

  • Chiral resolution :

  • HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and detection at 254 nm .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and confirm absolute configuration via X-ray diffraction .

Data Interpretation & Validation

Q. How should researchers address conflicting results in metabolic stability assays (e.g., microsomal vs. hepatocyte data)?

  • Validation steps :

  • Cross-model comparison : Run parallel assays in rat liver microsomes and primary hepatocytes to identify species-specific metabolism.
  • Metabolite ID : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
  • CYP inhibition : Screen for CYP3A4/2D6 interactions to explain variability in clearance rates .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) properties?

  • PK study design :

  • Rodent models : Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hr for LC-MS/MS analysis.
  • Tissue distribution : Sacrifice animals at 4 hr post-dose to quantify brain/plasma ratios, leveraging the compound’s benzylpiperidine moiety for CNS penetration .

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